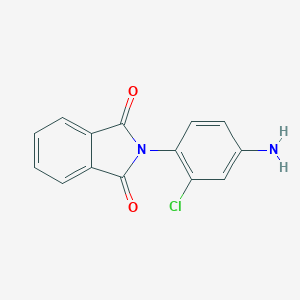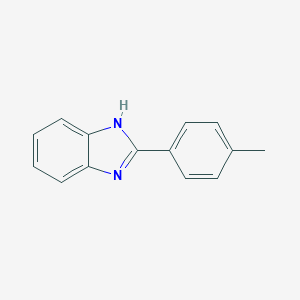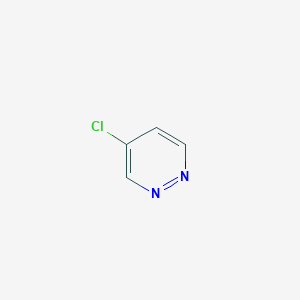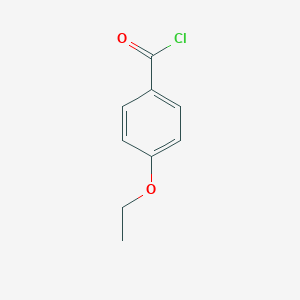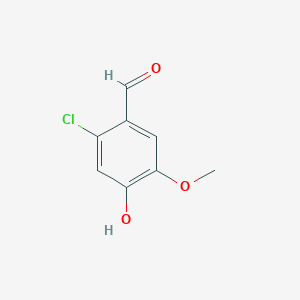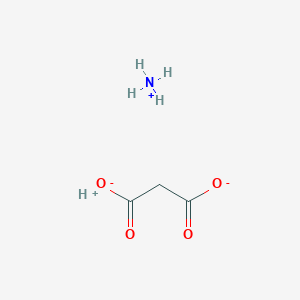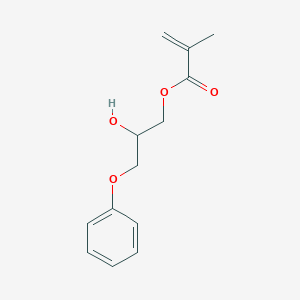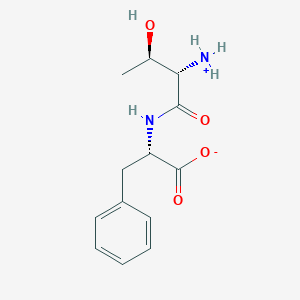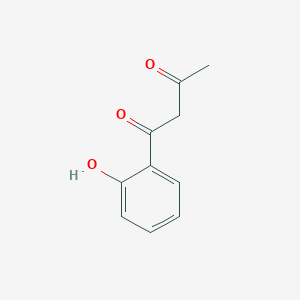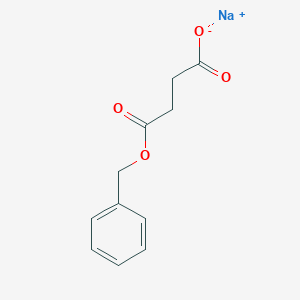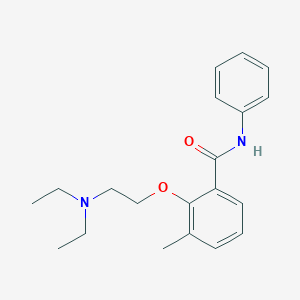
Methyldiethylaminoethoxybenzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyldiethylaminoethoxybenzanilide (also known as fluridone) is a synthetic herbicide that has been widely used in the agricultural industry to control the growth of aquatic weeds. It was first synthesized in the 1960s by the US Department of Agriculture and has since become one of the most effective herbicides for controlling submerged aquatic vegetation. In recent years, there has been growing interest in the scientific research application of fluridone due to its potential use in studying plant physiology and biochemistry.
Mécanisme D'action
Fluridone works by inhibiting the biosynthesis of carotenoids, which are important pigments that protect chlorophyll from damage caused by excess light. Without carotenoids, chlorophyll is more vulnerable to photodamage, leading to the bleaching effect observed in plants treated with fluridone. This mechanism of action makes fluridone an effective herbicide for controlling the growth of aquatic weeds, as it disrupts the photosynthetic process in these plants.
Biochemical and Physiological Effects:
In addition to its herbicidal properties, fluridone has been shown to have other biochemical and physiological effects on plants. It has been reported to increase the accumulation of anthocyanins, which are pigments that give plants a red or purple color. Fluridone has also been shown to affect the expression of genes involved in stress response and defense mechanisms in plants.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using fluridone in lab experiments is its specificity for phytoene desaturase. This allows researchers to study the role of carotenoids in plants without affecting other metabolic pathways. Fluridone is also relatively easy to use and can be applied to plants in a variety of ways, including through the roots or leaves.
One limitation of using fluridone in lab experiments is its potential toxicity to non-target organisms. Fluridone can persist in the environment for extended periods of time and can be toxic to fish and other aquatic organisms. Researchers must take precautions to ensure that fluridone is used safely and responsibly in their experiments.
Orientations Futures
There are many potential future directions for research on fluridone. One area of interest is the role of carotenoids in plant stress response and defense mechanisms. Fluridone has been shown to affect the expression of genes involved in these processes, and further research could shed light on the mechanisms underlying these effects.
Another area of interest is the potential use of fluridone in plant breeding and biotechnology. By selectively inhibiting phytoene desaturase, fluridone could be used to develop plants with altered carotenoid profiles, which could have applications in agriculture and nutrition.
Conclusion:
In conclusion, methyldiethylaminoethoxybenzanilide (fluridone) is a synthetic herbicide that has been widely used in the agricultural industry to control the growth of aquatic weeds. Its specificity for phytoene desaturase has made it a valuable tool for studying the role of carotenoids in plant physiology and biochemistry. While there are limitations to its use, there are many potential future directions for research on fluridone, including its role in plant stress response and defense mechanisms, and its potential use in plant breeding and biotechnology.
Méthodes De Synthèse
The synthesis of fluridone involves the reaction of 2,4-dinitrophenol with diethylamine and ethylene oxide. The resulting product is then reacted with 4-chlorobenzoyl chloride to yield fluridone. The synthesis process is relatively simple and can be carried out on a large scale, making it cost-effective for commercial production.
Applications De Recherche Scientifique
Fluridone has been used extensively in scientific research to study the physiology and biochemistry of plants. It is a potent inhibitor of phytoene desaturase, an enzyme that is involved in the biosynthesis of carotenoids. By inhibiting this enzyme, fluridone can cause a bleaching effect in plants, which has been used to study the role of carotenoids in photosynthesis and photoprotection.
Propriétés
Numéro CAS |
17822-74-1 |
|---|---|
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethoxy]-3-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C20H26N2O2/c1-4-22(5-2)14-15-24-19-16(3)10-9-13-18(19)20(23)21-17-11-7-6-8-12-17/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) |
Clé InChI |
MUZXRBSINZLKEF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=C(C=CC=C1C(=O)NC2=CC=CC=C2)C |
SMILES canonique |
CCN(CC)CCOC1=C(C=CC=C1C(=O)NC2=CC=CC=C2)C |
Autres numéros CAS |
17822-74-1 |
Synonymes |
2-[2-(Diethylamino)ethoxy]-3-methyl-N-phenylbenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



